7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one
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Overview
Description
7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a complex organic compound that belongs to the class of chromanones This compound is characterized by the presence of a methoxymethoxy group and a dioxaborolan group attached to a chromanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the methoxymethoxy group and the dioxaborolan group onto the chromanone core. Common reagents used in these reactions include boronic acids, methoxymethyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxymethoxy and dioxaborolan groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one involves its interaction with specific molecular targets and pathways. The methoxymethoxy and dioxaborolan groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one: Lacks the methoxymethoxy group, which may affect its reactivity and applications.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one: Lacks both the methoxymethoxy and methoxy groups, resulting in different chemical properties.
Uniqueness
The presence of both the methoxymethoxy and dioxaborolan groups in 7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one makes it unique compared to similar compounds
Biological Activity
7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a synthetic compound that belongs to the class of chroman derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features of this compound suggest various mechanisms of action that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C18H22BFO4, with a molecular weight of approximately 332.17 g/mol. The presence of the dioxaborolane moiety is significant as it may contribute to the compound's reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several potential mechanisms:
- Antioxidant Activity : Chroman derivatives are known for their antioxidant properties. The methoxymethoxy group may enhance electron donation capabilities, thus neutralizing free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : The boron-containing moiety may interact with various enzymes through coordination chemistry, potentially inhibiting their activity. This could be beneficial in conditions where enzyme overactivity contributes to disease pathology.
- Cell Signaling Modulation : The structural features suggest possible interactions with cell signaling pathways, which could influence processes such as apoptosis and cell proliferation.
In Vitro Studies
Several studies have evaluated the biological activity of similar chroman and dioxaborolane derivatives:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell lines. For instance, a related chroman derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM .
- Antimicrobial Effects : Other derivatives exhibited antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involved disruption of bacterial cell membranes .
In Vivo Studies
Animal studies are crucial for understanding the pharmacokinetics and therapeutic potential of new compounds:
- Toxicity Assessments : Preliminary toxicity assessments indicated that doses up to 100 mg/kg did not result in significant adverse effects in rodent models .
- Efficacy in Disease Models : In models of oxidative stress-induced damage (e.g., ischemia-reperfusion injury), administration of related compounds improved recovery outcomes compared to control groups .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : Evaluate the anticancer potential of a related chroman derivative.
- Methodology : MCF-7 cells were treated with varying concentrations (0-50 µM) over 48 hours.
- Results : A dose-dependent reduction in cell viability was observed with an IC50 value calculated at 15 µM.
-
Case Study on Antioxidant Properties :
- Objective : Assess the antioxidant capacity using DPPH radical scavenging assay.
- Methodology : Various concentrations were tested against a standard antioxidant (ascorbic acid).
- Results : The derivative showed significant scavenging activity comparable to ascorbic acid at higher concentrations (IC50 = 12 µM) .
Properties
Molecular Formula |
C17H23BO6 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
7-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H23BO6/c1-16(2)17(3,4)24-18(23-16)12-8-11(22-10-20-5)9-14-15(12)13(19)6-7-21-14/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
NHXITRONPOCZLX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=O)CCO3)OCOC |
Origin of Product |
United States |
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